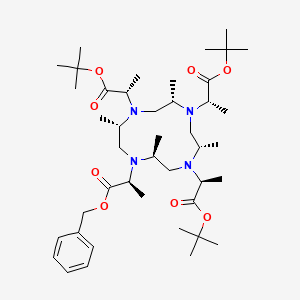
2,5,8,11-Tetramethyl Benzyl Ester Tri-t-Butyl Ester Cyclen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8,11-Tetramethyl Benzyl Ester Tri-t-Butyl Ester Cyclen: is a complex organic compound that features multiple ester groups and a cyclen core. Cyclen, a macrocyclic compound, is known for its ability to form stable complexes with metal ions, making it valuable in various chemical and industrial applications. The addition of ester groups, particularly benzyl and tert-butyl esters, enhances its chemical versatility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8,11-Tetramethyl Benzyl Ester Tri-t-Butyl Ester Cyclen typically involves multiple steps, starting with the preparation of the cyclen core. The cyclen core can be synthesized through a series of cyclization reactions involving amines and formaldehyde. Once the cyclen core is obtained, the introduction of methyl groups and esterification reactions are carried out to attach the benzyl and tert-butyl ester groups. Common reagents used in these reactions include methyl iodide, benzyl chloride, and tert-butyl alcohol, often in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The scalability of the synthesis is crucial for industrial applications, and methods such as solvent-free reactions and microwave-assisted synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,5,8,11-Tetramethyl Benzyl Ester Tri-t-Butyl Ester Cyclen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ester groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles like amines and alcohols.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Chemistry: In chemistry, 2,5,8,11-Tetramethyl Benzyl Ester Tri-t-Butyl Ester Cyclen is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and materials science.
Biology: The compound’s metal-binding properties are exploited in biological research, particularly in the development of metal-based drugs and diagnostic agents. It can be used to deliver metal ions to specific biological targets, enhancing the efficacy of therapeutic agents.
Medicine: In medicine, the compound is investigated for its potential in drug delivery systems. Its ability to form stable complexes with metal ions can be utilized to transport metal-based drugs to specific sites in the body, improving drug targeting and reducing side effects.
Industry: Industrially, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its stability and versatility make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 2,5,8,11-Tetramethyl Benzyl Ester Tri-t-Butyl Ester Cyclen primarily involves its ability to form stable complexes with metal ions. The cyclen core provides a rigid framework that can encapsulate metal ions, while the ester groups enhance solubility and stability. The compound can interact with metal ions through coordination bonds, facilitating various chemical reactions and processes. Molecular targets include metal ions such as copper, zinc, and platinum, which are involved in catalytic and therapeutic applications.
Comparison with Similar Compounds
Cyclen: The parent compound without ester groups, used primarily in coordination chemistry.
2,5,8,11-Tetramethyl Cyclen: A derivative with methyl groups but without ester groups, used in similar applications.
Benzyl Ester Cyclen: A derivative with benzyl ester groups, used in drug delivery and materials science.
Uniqueness: 2,5,8,11-Tetramethyl Benzyl Ester Tri-t-Butyl Ester Cyclen is unique due to the combination of methyl, benzyl ester, and tert-butyl ester groups. This combination enhances its chemical versatility, stability, and solubility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C43H74N4O8 |
|---|---|
Molecular Weight |
775.1 g/mol |
IUPAC Name |
benzyl (2S)-2-[(2S,5S,8S,11S)-2,5,8,11-tetramethyl-4,7,10-tris[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate |
InChI |
InChI=1S/C43H74N4O8/c1-28-24-45(33(6)38(49)53-41(9,10)11)30(3)26-47(35(8)40(51)55-43(15,16)17)31(4)25-46(34(7)39(50)54-42(12,13)14)29(2)23-44(28)32(5)37(48)52-27-36-21-19-18-20-22-36/h18-22,28-35H,23-27H2,1-17H3/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
FMZMTLLGDAYGBP-DZCXQCEKSA-N |
Isomeric SMILES |
C[C@H]1CN([C@H](CN([C@H](CN([C@H](CN1[C@@H](C)C(=O)OC(C)(C)C)C)[C@@H](C)C(=O)OC(C)(C)C)C)[C@@H](C)C(=O)OC(C)(C)C)C)[C@@H](C)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1CN(C(CN(C(CN(C(CN1C(C)C(=O)OC(C)(C)C)C)C(C)C(=O)OC(C)(C)C)C)C(C)C(=O)OC(C)(C)C)C)C(C)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


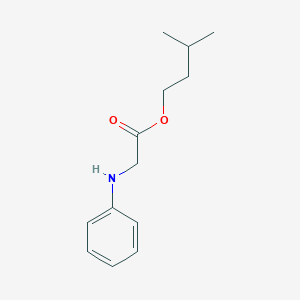
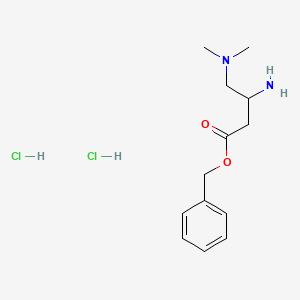
![[3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B13445203.png)
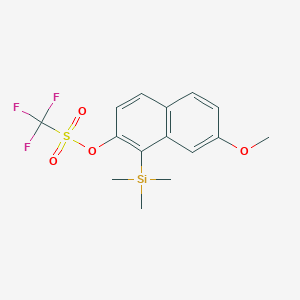
![10-[ethoxy(phenylmethoxy)phosphoryl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide](/img/structure/B13445223.png)

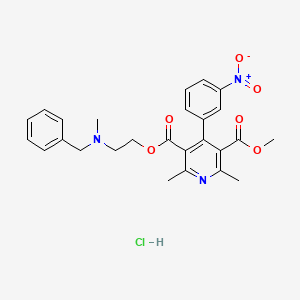
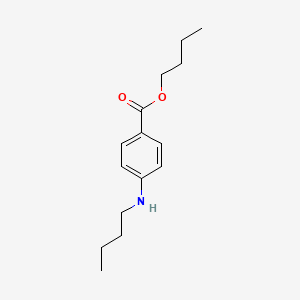
![6-Methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;hydrochloride](/img/structure/B13445238.png)


![methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate](/img/structure/B13445249.png)
![4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoyl Chloride](/img/structure/B13445254.png)
![(E)-N-[(4R,4aS,7R,7aR,12bS,13S)-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13445267.png)
